molecular formula C4H12Cl2F2N2 B1379354 (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride CAS No. 1803606-08-7

(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride

Cat. No.: B1379354
CAS No.: 1803606-08-7
M. Wt: 197.05 g/mol
InChI Key: KYTOQCKTSQZYGO-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1803606-08-7 . It has a molecular weight of 197.05 and is typically stored at 4 degrees Celsius . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is N1-(2,2-difluoroethyl)ethane-1,2-diamine dihydrochloride . The InChI code is 1S/C4H10F2N2.2ClH/c5-4(6)3-8-2-1-7;;/h4,8H,1-3,7H2;2*1H .


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 197.05 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Toxicity and Occupational Safety

  • Toxicity of Aromatic Amino Compounds : A study reported the case of a 35-year-old man who inhaled 5-amino-2-(trifluoromethyl)pyridine, leading to severe symptoms and highlighting the compound's toxicity and the need for caution in industrial production (Tao et al., 2022).
  • Contact Dermatitis in Production Workers : Contact sensitivity to 2,2′‐azobis(2‐amidinopropane) dihydrochloride (AAPH), an azo compound used as a radical chain initiator, was confirmed in individuals exposed to the compound, indicating the importance of protective measures for workers and researchers handling such chemicals (Takiwaki et al., 1998).

Metabolic Studies and Biomarker Research

  • Urinary Metabolites of Halothane : A study identified major metabolites of halothane, including N-trifluoroacetyl-2-aminoethanol, highlighting the pathways of metabolism and potential implications for understanding the compound's hepatotoxicity (Cohen et al., 1975).
  • Amine Quantification in Human Disease Phenotyping : A novel UHPLC-MS/MS-based platform was developed for the quantification of amines, amino acids, and methylarginines, highlighting the significance of these compounds in patient stratification and personalized medicine (Ahmetaj-Shala et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are also provided .

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific drug it’s incorporated into.

Mode of Action

The mode of action of (2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride involves its role as a building block in the synthesis of various pharmaceuticals . It’s used in the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucle

Biochemical Analysis

Biochemical Properties

(2-Aminoethyl)(2,2-difluoroethyl)amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function. This binding can result in changes in gene expression, enzyme activity, and cellular responses. The compound’s interactions with biomolecules are often mediated by specific binding sites and involve various types of chemical bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, affecting its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is crucial for its activity and function within the cell .

Properties

IUPAC Name

N'-(2,2-difluoroethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F2N2.2ClH/c5-4(6)3-8-2-1-7;;/h4,8H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTOQCKTSQZYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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